

Application Note: Comprehensive Analytical Characterization of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 7-Methoxy-2-methylquinolin-4-ol

CAS No.: 58596-43-3

Cat. No.: B7772104

[Get Quote](#)

Introduction and Physicochemical Profile

7-Methoxy-2-methylquinolin-4-ol is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its analogues.[1] Accurate and comprehensive characterization of such molecules is a critical step in any research and development pipeline, ensuring the validity of subsequent biological or chemical studies. This guide establishes a suite of analytical methods to provide an unambiguous profile of the compound.

The fundamental properties of **7-Methoxy-2-methylquinolin-4-ol** are summarized below.

Property	Value	Source
CAS Number	103624-90-4	[2][3]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2][4]
Molecular Weight	189.21 g/mol	[2][3]
Canonical SMILES	CC1=CC(=O)C2=C(N=1)C=C(C=C2)OC	[4]
InChI Key	InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)	[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The quinoline ring system contains conjugated pi-bonds, which give rise to characteristic electronic transitions and a distinct UV absorption profile. This technique is highly useful for quantitative analysis and for confirming the presence of the core chromophore.[5][6]

Protocol:

- Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired analytical range (e.g., methanol, ethanol, or isopropanol).[6]
- Sample Preparation: Prepare a stock solution of **7-Methoxy-2-methylquinolin-4-ol** in the chosen solvent (e.g., 1 mg/mL). From this, prepare a dilute solution to a final concentration of approximately 1×10^{-5} M.[6]
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Analysis: Scan the sample from 200 to 400 nm against a solvent blank.

- **Data Interpretation:** Identify the wavelength of maximum absorbance (λ_{max}). The spectrum is expected to show multiple absorption bands characteristic of the quinoline system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and powerful tool for confirming the presence of key structural components like hydroxyl (-OH), amine/amide (N-H), aromatic (C=C), and ether (C-O) groups.

Protocol:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- **Instrumentation:** Use an FTIR spectrometer.
- **Analysis:** Acquire the spectrum over the mid-infrared range (typically 4000–400 cm^{-1}).
- **Data Interpretation:** Correlate the observed absorption bands (in cm^{-1}) to specific functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Functional Group	Vibration Type
3400–3200 (broad)	O-H / N-H	Stretching
3100–3000	Aromatic C-H	Stretching
2950–2850	Aliphatic C-H (from -CH ₃ , -OCH ₃)	Stretching
1650–1600	C=O (keto tautomer) / C=N	Stretching
1600–1450	Aromatic C=C	Stretching
1250–1200	Aryl-O (Ether)	Asymmetric Stretching
1050–1000	Aryl-O (Ether)	Symmetric Stretching

Note: The presence of a broad band around 3300 cm^{-1} and a strong band around 1640 cm^{-1} would be consistent with the 4-quinolone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of magnetically active nuclei (^1H and ^{13}C). The chemical shift, integration, and coupling patterns allow for the unambiguous assignment of each atom in the molecular framework.

Protocol:

- **Solvent Selection:** Dissolve approximately 5–10 mg of the sample in a deuterated solvent such as DMSO- d_6 or CDCl_3 . DMSO- d_6 is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., -OH).
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Analysis:** Acquire ^1H NMR and ^{13}C NMR spectra. Other experiments like DEPT-135 can be run to aid in assigning carbon signals.

Expected ^1H NMR Spectral Data (in DMSO- d_6):

- ~2.3 ppm (singlet, 3H): Protons of the C2-methyl group.
- ~3.8 ppm (singlet, 3H): Protons of the C7-methoxy group.
- ~6.0-6.5 ppm (singlet, 1H): Proton at the C3 position.
- ~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring (H5, H6, H8).
- ~11.0-12.0 ppm (broad singlet, 1H): Exchangeable proton from the C4-hydroxyl group (or N-H in the quinolone tautomer).

Expected ^{13}C NMR Spectral Data (in DMSO- d_6):

- ~18-20 ppm: C2-Methyl carbon.

- ~55-56 ppm: C7-Methoxy carbon.
- ~100-180 ppm: Nine distinct signals corresponding to the quinoline ring carbons, including the C4-OH (~175-180 ppm, if in keto form) and the methoxy-substituted C7 (~160-165 ppm).

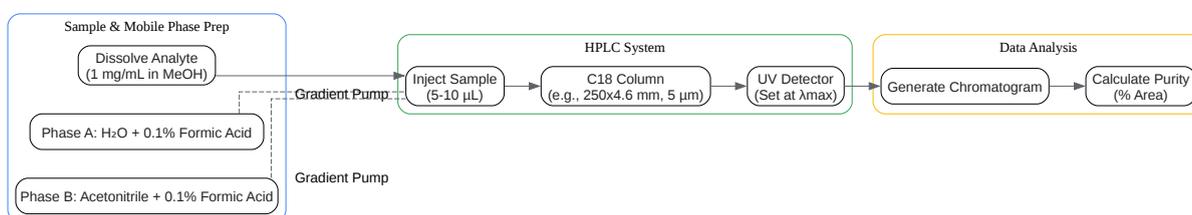
Chromatographic and Mass Spectrometric Analysis

These methods are the gold standard for determining the purity and confirming the molecular weight of a compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This technique is ideal for assessing the purity of the sample and can be used for quantification.[7][8]

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: RP-HPLC workflow for purity analysis.

Protocol:

- **Sample Preparation:** Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
- **Instrumentation:** A standard HPLC system with a UV detector.
- **Chromatographic Conditions:** The following conditions serve as a robust starting point.

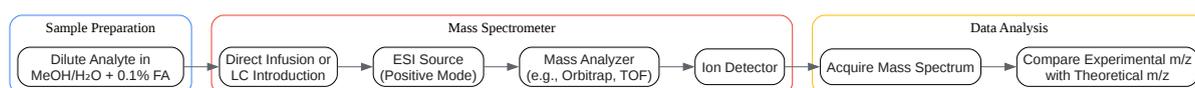
Parameter	Recommended Setting	Rationale
Stationary Phase	C18 silica column (e.g., 250 x 4.6 mm, 5 µm)	Provides excellent retention and resolution for aromatic compounds.[9]
Mobile Phase A	Water with 0.1% Formic Acid	Acid improves peak shape and ensures ionization consistency.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic modifier for reversed-phase chromatography.
Gradient	Start at 10% B, ramp to 95% B over 20 min, hold for 5 min, then re-equilibrate.	A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Maintains consistent retention times.
Detection	UV, set at a λ_{max} determined from UV-Vis analysis.	Ensures maximum sensitivity for the compound of interest. [9]

- **Data Analysis:** The purity is calculated based on the relative peak area of the main component in the chromatogram. A pure sample should exhibit a single major peak.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like quinoline derivatives.[9]

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: LC-HRMS workflow for molecular formula confirmation.

Protocol:

- **Sample Preparation:** Prepare a dilute solution (~10 $\mu\text{g/mL}$) of the compound in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water or methanol:water, with 0.1% formic acid.[9]
- **Instrumentation:** An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).
- **Analysis Conditions:**
 - Ionization Mode: Positive ESI (+)
 - Scan Range: m/z 100–500
 - Expected Ion: The primary ion observed will be the protonated molecule, $[M+H]^+$.

Expected Results:

- Molecular Formula: C₁₁H₁₁NO₂
- Exact Mass: 189.07898
- Expected [M+H]⁺: 190.08626
- Data Interpretation: The experimentally measured m/z should match the theoretical value to within 5 ppm, providing strong evidence for the correct elemental composition.

Summary and Conclusion

The combination of these analytical techniques provides a comprehensive and definitive characterization of **7-Methoxy-2-methylquinolin-4-ol**. Spectroscopic methods (NMR, FTIR, UV-Vis) confirm the detailed molecular structure and functional groups, while chromatographic (HPLC) and mass spectrometric (HRMS) analyses validate the compound's purity and confirm its elemental composition. Following these protocols will ensure high-quality, reliable data for any application involving this compound.

References

- Dynamic pyrolytic reaction mechanisms, pathways, and products of medical masks and infusion tubes - PMC - PubMed Central. (n.d.).
- **7-methoxy-2-methylquinolin-4-ol** - CAS:103624-90-4 - Sunway Pharm Ltd. (n.d.).
- 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR - Sigma-Aldrich. (n.d.).
- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - MDPI. (2021, February 24). Retrieved January 31, 2026, from [\[Link\]](#)
- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC - PubMed Central - NIH. (n.d.).
- life-sci...d=true - Life Science Alliance. (n.d.).
- 7-Methoxy-4-methylquinolin-2-ol | C₁₁H₁₁NO₂ | CID 761548 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [\[Link\]](#)
- Correlation of IR spectra of the compound isolated from Coral J. delicata at R_f value 0. 38 - ResearchGate. (n.d.). Retrieved January 31, 2026, from [\[Link\]](#)

- 7-METHOXY-2-PHENYL-1H-QUINOLIN-4-ONE - Optional[¹³C NMR] - Chemical Shifts. (n.d.).
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [\[Link\]](#)
- (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7).
- (PDF) Unraveling the antimicrobial efficacy and chemical fingerprinting of medicinal plants against the WHO's prioritized pathogens - ResearchGate. (2024, January 1). Retrieved January 31, 2026, from [\[Link\]](#)
- Antifungal properties of new series of quinoline derivatives - PubMed. (2006, May 15). Retrieved January 31, 2026, from [\[Link\]](#)
- Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology | The Journal of Organic Chemistry - ACS Publications. (2019, December 6). Retrieved January 31, 2026, from [\[Link\]](#)
- **7-Methoxy-2-methylquinolin-4-ol** | CAS:103624-90-4 | Ark Pharma Scientific Limited. (n.d.). Retrieved January 31, 2026, from [\[Link\]](#)
- Application of quinoline derivatives in third-generation photovoltaics - PMC - NIH. (2021, July 9). Retrieved January 31, 2026, from [\[Link\]](#)
- UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). Retrieved January 31, 2026, from [\[Link\]](#)
- Phytochemical screening, GC-MS, FTIR, and antibacterial activity of methanol extract of *Caesalpinia Bonduc* (L.) roxb. seeds | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [\[Link\]](#)
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Retrieved January 31, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. 7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 - Sunway Pharm Ltd \[3wpharm.com\]](#)
- [3. 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. 7-Methoxy-2-methylquinolin-4-ol | CAS:103624-90-4 | Ark Pharma Scientific Limited \[arkpharmtech.com\]](#)
- [5. Application of quinoline derivatives in third-generation photovoltaics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. Antifungal properties of new series of quinoline derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates \[mdpi.com\]](#)
- [To cite this document: BenchChem. \[Application Note: Comprehensive Analytical Characterization of 7-Methoxy-2-methylquinolin-4-ol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b7772104#analytical-methods-for-7-methoxy-2-methylquinolin-4-ol-characterization\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com